Dibromomaleimide

説明

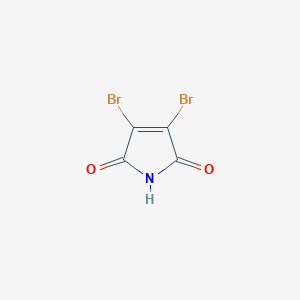

Structure

3D Structure

特性

IUPAC Name |

3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSKRPHKQWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149942 | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-10-7 | |

| Record name | 3,4-Dibromo-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromomaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide is a reactive chemical compound that has garnered significant attention in the fields of bioconjugation, medicinal chemistry, and materials science. Its unique chemical structure, featuring a maleimide ring substituted with two bromine atoms, imparts a distinct reactivity profile, making it a valuable tool for selectively modifying biomolecules, particularly proteins and peptides. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, with a focus on its applications in drug development and research.

Chemical Structure and Properties

This compound, also known as 3,4-dibromo-1H-pyrrole-2,5-dione, possesses a planar five-membered ring structure. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.

dot

Caption: Chemical structure of 2,3-dibromomaleimide.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄HBr₂NO₂ | [1][2] |

| Molecular Weight | 254.86 g/mol | [1] |

| Melting Point | 228-231 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | BrC1=C(Br)C(=O)NC1=O | [1] |

| InChI | 1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Due to the absence of protons on the maleimide ring, the ¹H NMR spectrum of unsubstituted 2,3-dibromomaleimide is expected to show a broad singlet for the N-H proton, the chemical shift of which is highly dependent on the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show two main signals: one for the carbonyl carbons (C=O) and another for the bromine-substituted carbons (C-Br) of the double bond. The exact chemical shifts can vary depending on the solvent. |

| Infrared (IR) Spectroscopy | The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1750 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Reactivity and Applications in Bioconjugation

The primary utility of this compound in research and drug development lies in its high reactivity towards thiol groups, such as those found in the cysteine residues of proteins.[3] This reactivity allows for the selective formation of stable covalent bonds.

Disulfide Bridging

A key application of this compound is in the bridging of disulfide bonds in proteins.[3] This process involves the reduction of a native disulfide bond to yield two free thiol groups, which then react with the this compound. The two bromine atoms act as leaving groups, and a new covalent bridge is formed, effectively re-linking the polypeptide chains. This strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), as it allows for site-specific conjugation while maintaining the overall structure of the antibody.[4]

dot

Caption: Workflow for disulfide bridging using this compound.

The resulting dithiomaleimide adduct can undergo hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions, a common issue with traditional maleimide-thiol conjugates.[4] This enhanced stability is a significant advantage for in vivo applications.

Experimental Protocols

Synthesis of 2,3-Dibromomaleimide from Dibromomaleic Anhydride

A common method for the synthesis of N-substituted dibromomaleimides involves the reaction of dibromomaleic anhydride with a primary amine, followed by dehydrative cyclization, often by heating in acetic acid.[5] For the synthesis of the parent 2,3-dibromomaleimide (with an N-H group), a similar reaction can be performed using a source of ammonia.

Materials:

-

Dibromomaleic anhydride

-

Ammonia source (e.g., ammonium carbonate or aqueous ammonia)

-

Glacial acetic acid

-

Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve dibromomaleic anhydride in a suitable solvent.

-

Add the ammonia source to the solution and stir at room temperature to form the maleamic acid intermediate.

-

Add glacial acetic acid and heat the mixture to reflux to induce cyclization to the imide.

-

Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove acetic acid and other water-soluble impurities.

-

Extract the product into an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain pure 2,3-dibromomaleimide.

General Protocol for Disulfide Bridging of a Peptide

This protocol provides a general guideline for the disulfide bridging of a peptide, such as somatostatin, using this compound.[3]

Materials:

-

Peptide containing a disulfide bond

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

2,3-Dibromomaleimide

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2-7.4)

-

Organic co-solvent if needed for solubility (e.g., acetonitrile, DMF)

Procedure:

-

Peptide Reduction: Dissolve the lyophilized peptide in the reaction buffer to a desired concentration (e.g., 0.25 mg/mL). Add a slight molar excess (e.g., 1.1 equivalents) of TCEP to reduce the disulfide bond. Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to ensure complete reduction.

-

Conjugation: To the solution of the reduced peptide, add a slight molar excess (e.g., 1.1 equivalents) of a stock solution of this compound in a suitable organic solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically rapid and can be monitored by LC-MS to confirm the formation of the bridged product.

-

Hydrolysis (Optional but Recommended for Stability): After the initial conjugation, the pH of the solution can be adjusted to slightly basic conditions (e.g., pH 8.0-8.5) to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.

-

Purification: The final conjugate can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

dot

Caption: Experimental workflow for peptide disulfide bridging.

Conclusion

This compound is a powerful and versatile reagent for chemical biology and drug development. Its ability to efficiently and selectively react with thiols to form stable, bridged structures makes it an invaluable tool for the site-specific modification of proteins and peptides. The enhanced stability of the resulting conjugates following hydrolysis further underscores its utility for in vivo applications. This guide provides the foundational knowledge of its chemical properties, structure, and reactivity, along with practical experimental protocols, to aid researchers in leveraging the full potential of this compound in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2,3-Dibromomaleimide | 1122-10-7 | FD08566 | Biosynth [biosynth.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. New Bifunctional Chelators Incorporating this compound Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dibromomaleimide derivatives, compounds of significant interest in drug development and bioconjugation. Dibromomaleimides serve as versatile scaffolds for the creation of advanced therapeutic agents, including antibody-drug conjugates (ADCs), by enabling site-specific modification of proteins, particularly at cysteine residues. This document outlines established synthetic methodologies, detailed purification protocols, and quantitative data to facilitate the efficient and reproducible production of these valuable compounds.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted dibromomaleimides is most commonly achieved through the reaction of dibromomaleic anhydride with a primary amine. This reaction typically proceeds via the formation of a maleamic acid intermediate, followed by dehydrative cyclization to yield the desired imide. Two primary methodologies are prevalent: a traditional high-temperature approach and a milder, room-temperature alternative for sensitive substrates.

Conventional Synthetic Route

The classical method involves heating a mixture of dibromomaleic anhydride and the desired amine in a high-boiling polar solvent, such as acetic acid, to facilitate both the initial reaction and the subsequent dehydration.[1][2] While effective for many simple amines, the harsh conditions can be detrimental to substrates bearing sensitive functional groups.[1]

Mild Synthetic Route using N-Methoxycarbonyl Activation

A milder approach utilizes an N-methoxycarbonyl-activated this compound intermediate.[1] This method allows the reaction to proceed at room temperature, making it suitable for a broader range of functionalized amines, including those with alkyne or azide groups useful for subsequent "click" chemistry applications.[1]

The following table summarizes the synthesis of various N-substituted this compound derivatives, highlighting the diversity of amines that can be employed and the corresponding reaction yields.

| Amine (R-NH₂) | Synthesis Method | Solvent | Temperature | Time | Yield (%) | Reference |

| Propargylamine | Mild | CH₂Cl₂ | RT | 16 h | 82 | [1] |

| 2-Azidoethylamine | Mild | CH₂Cl₂ | RT | 16 h | 80 | [1] |

| 4-Fluorobenzylamine | Mild | CH₂Cl₂ | RT | 16 h | 79 | [1] |

| 4-(Trifluoromethyl)benzylamine | Mild | CH₂Cl₂ | RT | 16 h | 75 | [1] |

| Aniline | Mild | CH₂Cl₂ | RT | 16 h | 45 | [1] |

| 4-Fluoroaniline | Mild | CH₂Cl₂ | RT | 16 h | 71 | [1] |

| 4-Iodoaniline | Mild | CH₂Cl₂ | RT | 16 h | 68 | [1] |

| 6-Aminohexanoic acid | Conventional | Acetic Acid | Reflux | - | - | [2] |

| Amino-PEG | Mitsunobu | - | - | - | - | [3][4] |

Table 1: Summary of Synthetic Conditions and Yields for N-Substituted this compound Derivatives.

Purification of this compound Derivatives

The purification of this compound derivatives is critical to ensure their suitability for downstream applications, particularly in the context of bioconjugation where high purity is paramount. The two most effective and commonly employed purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility profile of the specific this compound derivative. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Column Chromatography

Column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC), is extensively used for the purification of this compound derivatives, especially for complex mixtures or when high purity is required.[3][5]

The following table provides general guidance on the purification methods for this compound derivatives.

| Purification Method | Stationary Phase/Column Type | Mobile Phase/Solvent System | Typical Applications | Reference |

| Recrystallization | N/A | Ethanol, Ethanol/Water, Isopropanol, Hexanes/Ethyl Acetate, Hexanes/Acetone | Purification of solid, crystalline derivatives. Effective for removing minor impurities. | [6][7] |

| Column Chromatography | ||||

| Normal Phase | Silica Gel | Gradient of Ethyl Acetate in Petroleum Ether (e.g., 10-40%) | Separation of less polar derivatives. | [8] |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (gradient elution) | High-resolution purification of a wide range of derivatives, including those with attached peptides or linkers. | [2][5] |

| Size-Exclusion (SEC) | e.g., PD-10 | Phosphate-Buffered Saline (PBS) | Removal of excess, unreacted reagents and byproducts from protein or peptide conjugates. | [3] |

Table 2: Overview of Purification Methods for this compound Derivatives.

Experimental Protocols

General Protocol for the Mild Synthesis of N-Substituted Dibromomaleimides

This protocol is adapted from the mild synthesis approach utilizing an N-methoxycarbonyl-activated intermediate.[1]

-

Activation of this compound: To a solution of dibromomaleic anhydride in a suitable aprotic solvent (e.g., dichloromethane), add N-methylmorpholine (NMM) and methyl chloroformate at 0 °C. Stir the reaction mixture at room temperature until the formation of N-methoxycarbonylthis compound is complete (monitored by TLC or LC-MS).

-

Reaction with Amine: To the solution containing the activated this compound, add a stoichiometric equivalent of the desired primary amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 16-24 hours.

-

Work-up: Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1 M HCl) to remove any unreacted amine and NMM. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-substituted this compound derivative.

-

Purification: Purify the crude product by recrystallization or column chromatography as detailed in the subsequent protocols.

General Protocol for Recrystallization

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when heated. Common solvent systems include ethanol, isopropanol, or mixtures such as hexanes/ethyl acetate.

-

Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation at room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

General Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter before injection.

-

Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).

-

Gradient Elution: Program a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes. The optimal gradient will depend on the polarity of the specific derivative.

-

Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the maleimide chromophore absorbs (around 300-325 nm).

-

Fraction Collection: Collect the fractions corresponding to the desired peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core synthetic pathway and a general purification workflow for this compound derivatives.

Caption: General synthetic pathway for N-substituted dibromomaleimides.

Caption: Typical purification workflow for this compound derivatives.

References

- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reaction of Dibromomaleimide with Thiols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between dibromomaleimide and thiols, a cornerstone of modern bioconjugation strategies. The unique reactivity of this compound offers a versatile platform for the site-specific modification of proteins, the construction of antibody-drug conjugates (ADCs), and the development of novel biomaterials. This document details the core reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this powerful chemical tool.

Core Reaction Mechanism

The reaction of this compound with thiols proceeds through a rapid and highly selective nucleophilic substitution. Unlike traditional maleimides that undergo Michael addition, the two bromine atoms on the maleimide ring of this compound serve as excellent leaving groups. This allows for the sequential or simultaneous reaction with one or two thiol nucleophiles, such as the side chain of a cysteine residue in a protein.[1][2]

The reaction can be tailored to achieve different outcomes:

-

Mono-Thiol Adduct Formation: Reaction with a single thiol results in a monobromo-monothio-maleimide derivative. This intermediate remains reactive towards a second thiol, offering a pathway for sequential bioconjugation.[1]

-

Bis-Thiol Adduct Formation (Disulfide Bridging): The reaction with two thiols, often generated from the reduction of a native disulfide bond in a protein, results in the formation of a stable dithioether linkage. This "re-bridging" of the disulfide bond is a key advantage of this compound, as it helps to maintain the native conformation and stability of the protein.[3][4] This method is particularly valuable in the construction of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5]

-

Hydrolysis to a Stable Adduct: The initial dithiomaleimide adduct can undergo hydrolysis under mildly basic conditions to form a dithiomaleamic acid.[4][6] This resulting structure is highly stable and resistant to retro-Michael reactions, which can be a point of instability for traditional maleimide-thiol adducts.[4][7]

The reaction is highly specific for thiols, even in the presence of other nucleophilic amino acid residues like lysine.[8] This chemoselectivity allows for precise, site-specific modifications of proteins.

Quantitative Data

The efficiency and kinetics of the this compound-thiol reaction are influenced by factors such as pH, stoichiometry, and the nature of the thiol. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Source |

| Reaction Time for Disulfide Bridging | < 20 minutes | Not specified | [6] |

| Hydrolysis Half-life of DBM reagent | < 1 minute | pH 8.0 | [6] |

| Conversion to Bridged Somatostatin | up to 60% | In situ protocol with TCEP | [9] |

| Conversion to Protein-Peptide Conjugate | 95% | Treatment of monobromo adduct with glutathione | [1] |

| Conjugate | Rate Constant of Cleavage (in vitro) | Conditions | Source |

| Monobromomaleimide construct | 1.9 s⁻¹ | 1 mM glutathione | [10] |

| This compound construct 1 | 26 s⁻¹ | 1 mM glutathione | [10] |

| This compound construct 2 | 2.8 s⁻¹ | 1 mM glutathione | [10] |

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with thiols, based on common practices in the literature. Specific conditions may need to be optimized for individual proteins and payloads.

Disulfide Bond Reduction and Bridging in an Antibody

This protocol describes the generation of a site-specifically conjugated antibody with a drug-to-antibody ratio (DAR) of 4.

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

-

Reduction of Interchain Disulfides: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar excess of TCEP to antibody is 2-10 fold. Incubate the reaction at 37°C for 1-2 hours.

-

Conjugation with this compound-Payload: Add the this compound-functionalized payload (e.g., a cytotoxic drug) to the reduced antibody solution. A molar excess of 5-10 fold of the payload over the antibody is commonly used. The reaction is typically performed in the presence of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to aid in the solubility of the payload, with the final organic solvent concentration usually kept below 10%.

-

Reaction Incubation: Allow the conjugation reaction to proceed at room temperature or 4°C for 1-4 hours.

-

Purification: Remove the excess payload and reducing agent by methods such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Characterization: Analyze the resulting ADC to determine the DAR and confirm the homogeneity of the product. Techniques such as hydrophobic interaction chromatography (HIC), liquid chromatography-mass spectrometry (LC-MS), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are commonly employed.

General Protocol for Thiol-Dibromomaleimide Polymerization

This protocol outlines the synthesis of poly(maleimide thioether)s.[2]

-

Dissolution of this compound: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dibromomaleimide (DBM) (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).

-

Addition of Dithiol: Add the dithiol monomer (1 equivalent) to the flask and stir until fully dissolved.

-

Initiation of Polymerization: Add triethylamine (TEA) (3 equivalents) to the reaction mixture. An exothermic reaction with a color change and turbidity due to salt formation should be observed.

-

Reaction: Allow the reaction to stir at room temperature for 30 minutes.

-

Work-up and Purification: The resulting polymer can be purified by precipitation in a non-solvent and subsequent washing and drying.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

Caption: Reaction mechanism of this compound with thiols.

Caption: Experimental workflow for ADC synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dibromomaleimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide compounds are a class of reagents that have garnered significant attention in the fields of bioconjugation, chemical biology, and drug development. Their utility stems from the unique reactivity of the dibrominated double bond, which allows for selective and stable modification of biomolecules, particularly at cysteine residues and disulfide bonds. This reactivity enables applications ranging from peptide stapling and antibody-drug conjugate (ADC) development to the creation of fluorescent probes.

A thorough structural confirmation and characterization of these compounds are paramount to ensure the desired reactivity, purity, and performance in downstream applications. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze this compound derivatives, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation guidelines, and characteristic spectral data are presented to aid researchers in their work with these versatile compounds.

General Experimental Workflow

The characterization of a novel or synthesized this compound compound typically follows a standardized workflow. This process ensures that the identity and purity of the compound are unequivocally confirmed before its use in further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For N-substituted 2,3-dibromomaleimides, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Since the maleimide ring itself is fully substituted and contains no protons, the ¹H NMR spectrum will exclusively show signals corresponding to the N-substituent. This allows for clear confirmation of the structure of the side chain attached to the imide nitrogen.

¹³C NMR Spectroscopy

¹³C NMR is critical for confirming the core structure of the this compound ring. The key resonances to identify are the two carbonyl carbons (C=O) and the two bromine-substituted olefinic carbons (C-Br). Due to the symmetry of the ring (in most N-symmetrically substituted cases), these pairs of carbons often appear as single resonance signals.

Key ¹³C NMR Characteristics:

-

Carbonyl Carbons (C=O): These appear in the far downfield region of the spectrum, characteristic of imide carbonyls.

-

Olefinic Carbons (C-Br): These carbons are deshielded by the adjacent carbonyl groups and the electronegative bromine atoms.

| Functional Group | Typical ¹³C Chemical Shift (δ) Range (ppm) | Notes |

| Imide Carbonyl (C=O) | 160 - 175 | The exact shift is influenced by the N-substituent. For comparison, the C=O signal in N-isopropylmaleimide appears at 170.8 ppm.[2] |

| Olefinic Carbon (C-Br) | 125 - 140 | Bromine substitution and conjugation to carbonyls result in a downfield shift compared to a standard C=C bond. |

Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

-

Instrument Setup: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[4] For this compound compounds, MS is not only used to confirm the molecular mass but also to verify the presence of two bromine atoms through their characteristic isotopic pattern.

Key MS Characteristics:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule. For compounds containing nitrogen, the molecular ion peak will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule).

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

-

-

Fragmentation: Under techniques like Electron Ionization (EI), the molecular ion can fragment into smaller, characteristic pieces.[5][6] Common fragmentation pathways for N-substituted dibromomaleimides may include cleavage of the N-substituent or loss of bromine or carbonyl groups.

| Ion Species | Description | Expected Relative Intensity |

| M⁺ | Molecular ion with two ⁷⁹Br isotopes | ~50% (of the M+2 peak) |

| [M+2]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope | 100% (base peak of the cluster) |

| [M+4]⁺ | Molecular ion with two ⁸¹Br isotopes | ~50% (of the M+2 peak) |

Experimental Protocol (General for LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a solvent compatible with liquid chromatography, such as acetonitrile or methanol, often with 0.1% formic acid to promote ionization.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the compound of interest from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize an appropriate ionization source. Electrospray Ionization (ESI) is common for analyzing compounds used in biological applications as it is a soft ionization technique that typically keeps the molecular ion intact.[4]

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set to include the expected molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the instrument provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[7] It is an excellent tool for identifying the presence of specific functional groups. For dibromomaleimides, IR spectroscopy is used to confirm the presence of the characteristic cyclic imide group.

Key IR Characteristics:

-

Imide C=O Stretching: Cyclic imides, like maleimides, typically show two carbonyl stretching bands due to symmetric and asymmetric vibrations. These are usually very strong absorptions.[8]

-

C=C Stretching: The stretching of the carbon-carbon double bond within the ring also gives rise to a characteristic absorption, although it is typically weaker in intensity than the carbonyl bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Intensity |

| Imide C=O | Asymmetric Stretch | 1750 - 1790 | Strong |

| Imide C=O | Symmetric Stretch | 1680 - 1720 | Strong |

| Olefin C=C | Stretch | 1620 - 1660 | Medium to Weak |

Note: These ranges are approximate and can be influenced by the N-substituent and the physical state of the sample.[7]

Experimental Protocol (General for ATR-FTIR)

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the purified solid compound directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Before analyzing the sample, run a background scan with nothing on the ATR crystal. This spectrum of the ambient atmosphere (containing CO₂ and water vapor) is automatically subtracted from the sample spectrum.[9]

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the expected values for the imide and other functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[10] This technique is particularly useful for analyzing compounds containing conjugated π-electron systems, such as the maleimide core.[11]

Key UV-Vis Characteristics: The this compound structure contains a conjugated system (O=C-C(Br)=C(Br)-C=O), which gives rise to a characteristic π → π* electronic transition. This results in a strong absorbance in the UV region. The wavelength of maximum absorbance (λ_max) is a key characteristic. For some this compound reagents, this absorbance has been noted to be around 325 nm. The loss of this absorbance can be used to monitor reactions where the C=C double bond is consumed, such as in thiol conjugation.

| Compound Type | Electronic Transition | Typical λ_max (nm) |

| This compound | π → π* | ~300 - 330 |

Note: The exact λ_max and molar absorptivity (ε) depend on the N-substituent and the solvent.[12]

Experimental Protocol (General)

-

Sample Preparation: Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent used for the sample and place it in the reference beam path. Use this same cuvette (or a matched one) to measure the "blank" or "zero" spectrum. This subtracts any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max).

Application: Disulfide Bridging

A primary application of dibromomaleimides is the re-bridging of reduced disulfide bonds in proteins and peptides. The reaction involves the sequential nucleophilic attack of two thiol groups onto the maleimide ring, displacing the two bromine atoms and forming a stable, three-carbon bridge. This process is central to the development of next-generation antibody-drug conjugates.[13]

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. Optimisation of the this compound (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dibromomaleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of dibromomaleimide (DBM) in aqueous buffers, a critical consideration for its application in bioconjugation and drug development. This compound is a versatile reagent for site-specific modification of proteins and other biomolecules through disulfide bridging. However, its utility is intrinsically linked to its behavior in the aqueous environments typical of biological systems and experimental protocols. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important pathways and workflows.

Aqueous Solubility of this compound

The solubility of this compound in aqueous buffers is a crucial parameter for its effective use in bioconjugation. While specific quantitative data for 2,3-dibromomaleimide in various aqueous buffers is not extensively reported in peer-reviewed literature, it is generally characterized as being sparingly soluble in water[1].

In practice, for bioconjugation reactions, this compound and its derivatives are often first dissolved in a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being introduced to the aqueous reaction buffer[2][3]. This approach is common for maleimides with limited aqueous solubility[2]. The final concentration of the organic co-solvent in the aqueous buffer should be minimized to avoid potential adverse effects on protein structure and stability.

Experimental Protocol for Determining Aqueous Solubility

A reliable method for determining the aqueous solubility of this compound is the shake-flask method. This protocol provides a general framework for this determination.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

-

Vials with tight-fitting caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the middle of the supernatant. Dilute the collected supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the buffer based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Stability of this compound in Aqueous Buffers

The stability of the this compound ring in aqueous buffers is a critical factor, as it is susceptible to hydrolysis. This hydrolysis is highly dependent on the pH of the buffer.

Hydrolysis of the this compound Ring

In aqueous solutions, particularly at neutral to alkaline pH, the imide ring of this compound can undergo hydrolysis to form a maleamic acid derivative. This reaction is generally irreversible and leads to a loss of reactivity towards thiols. The electron-withdrawing nature of the two bromine atoms on the maleimide ring further activates it towards nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis[2].

Hydrolysis Pathway of this compound:

pH-Dependence of Hydrolysis

The rate of this compound hydrolysis is significantly influenced by pH. The reaction is accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide ion. This rapid hydrolysis at slightly alkaline conditions (e.g., pH 8.0-8.5) is a key consideration in designing bioconjugation protocols[1].

While specific kinetic data for the parent 2,3-dibromomaleimide is scarce, studies on N-substituted dibromomaleimides provide valuable insights into its stability. The following table summarizes reported hydrolysis half-lives for different this compound derivatives in aqueous buffers.

| This compound Derivative | Buffer/pH | Temperature (°C) | Half-life (t½) | Reference |

| N-(2-alkyne)-DBM | pH 8.0 | Not Specified | < 1 minute | [1][2] |

| N-methyl-DBM | pH 7.4 | Not Specified | 17.9 minutes |

Note: The data presented is for N-substituted this compound derivatives and should be considered as an approximation of the stability of the parent this compound.

Stability of the Dithiomaleimide Adduct

Following the reaction of this compound with two thiol groups (e.g., from a reduced disulfide bond in a protein), a dithiomaleimide adduct is formed. This adduct can also undergo hydrolysis to form a stable dithiomaleamic acid. This post-conjugation hydrolysis is often desirable as it "locks" the conjugate, making it resistant to retro-Michael reactions and exchange with other thiols, thereby enhancing the in vivo stability of the bioconjugate. This hydrolysis step is also pH-dependent and can be accelerated at higher pH. The resulting maleamic acid conjugates have been shown to be stable at physiological pH (7.4) but may exhibit some cleavage at more acidic pH values, such as those found in endosomes (pH 5.5)[1].

Experimental Protocol for Stability Analysis (Hydrolysis Kinetics)

The stability of this compound in aqueous buffers can be assessed by monitoring its hydrolysis over time using UV-Vis spectrophotometry or HPLC.

Objective: To determine the hydrolysis rate and half-life of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., phosphate or Tris buffer at various pH values)

-

Organic solvent for stock solution (e.g., DMSO or DMF)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

-

Temperature-controlled cuvette holder or incubator

Procedure (UV-Vis Spectrophotometry):

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Initiate Reaction: Add a small volume of the this compound stock solution to the pre-warmed aqueous buffer in a cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%).

-

Monitor Absorbance: Immediately start monitoring the decrease in absorbance at the λmax of this compound (around 325 nm) over time.

-

Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Workflow for Stability Analysis:

Conclusion

The successful application of this compound in bioconjugation and drug development hinges on a thorough understanding of its solubility and stability in aqueous environments. While its aqueous solubility is limited, necessitating the use of organic co-solvents for preparing working solutions, its reactivity and stability are primarily governed by the pH of the medium. The rapid hydrolysis of the this compound ring at neutral to alkaline pH is a critical parameter that must be carefully managed during bioconjugation reactions. Conversely, the post-conjugation hydrolysis of the dithiomaleimide adduct is often a favorable event that leads to highly stable bioconjugates. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their work, ensuring optimal reaction conditions and the generation of robust and stable biomolecular constructs.

References

The Advent of Dibromomaleimide in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of dibromomaleimide (DBM) as a bioconjugation reagent has marked a significant advancement in the field, particularly in the development of next-generation biotherapeutics like antibody-drug conjugates (ADCs). Moving beyond traditional maleimide chemistry, DBMs offer a unique dual-thiol reactivity, enabling the stoichiometric and site-specific re-bridging of disulfide bonds. This technical guide delves into the discovery, history, and core applications of DBMs in bioconjugation, providing a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding and practical application of this powerful technology.

Discovery and Historical Context

The journey of this compound in bioconjugation is rooted in the efforts to overcome the limitations of conventional maleimide chemistry. Traditional maleimides, while effective for cysteine-specific conjugation, often lead to heterogeneous products and are susceptible to retro-Michael addition, causing premature drug release in vivo.

The concept of "next-generation maleimides" (NGMs) emerged to address these stability and homogeneity issues. Dibromomaleimides were identified as a key class of NGMs. The pioneering work of researchers like James R. Baker and Stephen Caddick was instrumental in demonstrating the utility of bromomaleimides for protein modification.[1] Their investigations revealed that DBMs could react with two thiol groups, paving the way for their application in bridging disulfide bonds that have been reductively cleaved.[2]

This disulfide bridging capability was a game-changer for ADC development. It allowed for the creation of more homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately four, by targeting the four interchain disulfide bonds in a typical IgG antibody.[3][4] This approach not only controlled the stoichiometry but also enhanced the stability of the resulting conjugate. Further research focused on optimizing the DBM platform, including the design of linkers that accelerate the post-conjugation hydrolysis of the maleimide ring to form a highly stable maleamic acid, effectively "locking" the conjugate and preventing deconjugation.[5]

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in bioconjugation.

Table 1: Reaction Kinetics and Hydrolysis Rates

| Parameter | Reagent/Conjugate | Condition | Value | Reference |

| Second-Order Rate Constant | N-ethylmaleimide with cysteine | pH 4.95 | 14 L·mol⁻¹·s⁻¹ | [6] |

| Bromothiomaleimide with p-anisidine on mHSA | PBS pH 7.4 | 0.5226 ± 0.0247 M⁻¹·s⁻¹ | [4] | |

| Hydrolysis Half-life (t½) of DBM Reagent | DBM with C-2 linker | pH 8.0 | < 1 minute | [7] |

| Hydrolysis Half-life (t½) of Dithiomaleimide Conjugate | DBM with C-6 linker | pH 8.5 | 48 hours | [5] |

| DBM with C-2 linker | pH 8.5 | 16-19 minutes | [5] | |

| DBM with aryl linker | pH 8.5 | 16-19 minutes | [5] |

Table 2: Stability of Maleamic Acid Conjugates

| Conjugate | Condition | Stability | Reference |

| DBM with C-2 linker | pH 7.4 | Complete stability over 10 days | [5] |

| DBM with aryl linker | pH 7.4 | Complete stability over 10 days | [5] |

| DBM with N-aryl linker | pH 5.5 | Hint of cleavage | [5] |

| Radiolabeled dithiomaleamic acid-trastuzumab | Human serum at 37°C | >99% intact after 7 days | [8] |

Table 3: Achieved Drug-to-Antibody Ratio (DAR)

| Antibody | DBM-Payload | Achieved DAR | Reference |

| Trastuzumab | DBM-Doxorubicin | 1, 2, 3, and 4 | [3] |

| Trastuzumab | DBM-MMAF | Predominantly 4 | [4] |

| IGNX (anti-CD98) | DBM-MMAF | Predominantly 4 | [4] |

Experimental Protocols

Synthesis of N-Functionalized Dibromomaleimides

A general and mild synthesis of N-functionalized dibromomaleimides can be achieved through the reaction of amines with N-methoxycarbonyl activated this compound.[1]

Materials:

-

Dibromomaleic anhydride

-

Methyl chloroformate

-

N-methylmorpholine (NMM)

-

Desired amine

-

Silica gel

-

Dichloromethane (CH2Cl2)

Procedure:

-

Treat dibromomaleic anhydride with methyl chloroformate and NMM to afford the N-methoxycarbonyl activated species.

-

Add the desired amine to the activated maleimide in CH2Cl2 at room temperature.

-

After the initial reaction, add silica gel to the reaction mixture to facilitate cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the product by column chromatography on silica gel.

Antibody Conjugation via Disulfide Bridging with this compound

This protocol describes a general method for conjugating a DBM-functionalized payload to a native antibody, such as trastuzumab.[9]

Materials:

-

Antibody (e.g., Trastuzumab)

-

DBM-C2 reagent (or other DBM-payload)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffer for hydrolysis (e.g., pH 8.5)

-

PD-10 desalting columns

-

Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

-

Antibody Preparation: Dissolve the lyophilized antibody in PBS to a final concentration of 5 mg/mL.

-

Reduction of Disulfide Bonds: Warm the antibody solution to 37°C. Add an excess of TCEP (e.g., 20 equivalents) to fully reduce the interchain disulfide bonds. Incubate for a defined period (e.g., 1-2 hours).

-

Conjugation: Add the DBM-payload (e.g., 5 equivalents) to the reduced antibody solution. The conjugation reaction is typically rapid and can be completed in as little as 5 minutes at pH 8.5.[5]

-

Hydrolysis (Locking Step): Allow the reaction to proceed for an additional hour at a slightly basic pH (e.g., 8.5) to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[5]

-

Purification: Remove excess reagents using a PD-10 desalting column followed by buffer exchange and concentration using centrifugal filters.

-

Characterization: Analyze the resulting ADC by SDS-PAGE and LC-MS to determine the DAR and homogeneity.

Peptide Disulfide Bridging with this compound

This protocol outlines the re-bridging of a disulfide bond in a peptide, such as somatostatin.[6]

Materials:

-

Lyophilized peptide (e.g., Somatostatin)

-

Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 40% acetonitrile, 2.5% DMF, pH 6.2

-

TCEP

-

This compound

-

LC-MS for analysis

Procedure:

-

Peptide Preparation and Reduction: Dissolve the lyophilized peptide in the reaction buffer to a concentration of 0.25 mg/mL (152.6 µM). Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

-

Conjugation Reaction: To the reduced peptide solution, add 1.1 equivalents of this compound. Allow the reaction to proceed for 1 hour at 20°C.

-

Analysis: Monitor the reaction and confirm the formation of the bridged product by LC-MS.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes in this compound bioconjugation.

Caption: Mechanism of disulfide bridging and stabilization.

Caption: Hydrolysis-mediated stabilization of the conjugate.

Caption: General workflow for producing ADCs with DBM.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking Fluorescence: A Technical Guide to the Quantum Yield of Dibromomaleimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent properties of dithiomaleimides (DTMs), the highly fluorescent derivatives formed from the reaction of dibromomaleimides (DBMs) with thiol-containing molecules. This "turn-on" fluorescence makes DBMs valuable tools in bioconjugation, chemical biology, and drug development for labeling and sensing applications. This guide provides a summary of reported quantum yield data, detailed experimental protocols for its determination, and visualizations of the underlying chemical processes.

Core Principles: From Non-Fluorescent to Highly Emissive

Dibromomaleimides are themselves typically non-fluorescent or weakly fluorescent. Their utility as fluorescent probes stems from a conjugation-induced emission mechanism. The reaction of a DBM with a thiol results in the formation of a dithiomaleimide, a new chemical entity with a distinct electronic structure that is often highly fluorescent. This process is particularly useful for labeling cysteine residues in proteins or other thiol-containing biomolecules. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, of the resulting DTM is a critical parameter for assessing its suitability for various applications.

Quantitative Photophysical Data of Dithiomaleimide Derivatives

The following tables summarize the available quantitative data for the fluorescence quantum yield (Φ), maximum absorption wavelength (λ_abs), and maximum emission wavelength (λ_em) of various N-substituted and S-substituted dithiomaleimide derivatives. The photophysical properties of DTMs are influenced by the nature of the substituents on the maleimide nitrogen and the sulfur atoms, as well as the solvent environment.

| N-Substituent | S-Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

| Methyl | 2-Mercaptoethanol | Methanol | 381 | - | - |

| - | 2-Mercaptoethanol | Dioxane | - | 435 | 0.83 |

| - | 2-Mercaptoethanol | Acetonitrile | - | 468 | 0.78 |

| - | 2-Mercaptoethanol | Ethanol | - | 502 | 0.79 |

| - | 2-Mercaptoethanol | Methanol | - | 513 | 0.57 |

| - | 2-Mercaptoethanol | Water | - | 540 | 0.18 |

Note: The data presented is a compilation from various sources. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Synthesis of Fluorescent Dithiomaleimide Derivatives

The general procedure for the synthesis of fluorescent dithiomaleimide derivatives involves the reaction of a dibromomaleimide with a thiol-containing compound.

General Protocol:

-

Dissolve the this compound derivative in a suitable organic solvent (e.g., dichloromethane, DMF, or acetonitrile).

-

Add a stoichiometric equivalent of the desired thiol to the solution. For bioconjugation to proteins, the reaction is typically performed in a buffered aqueous solution at a controlled pH.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure dithiomaleimide derivative.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a widely used and reliable technique.

Comparative Method Protocol:

-

Select a suitable fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample.

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. This should yield a linear relationship.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

m_sample and m_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

-

Visualizing the Process

Signaling Pathway: Formation of a Fluorescent Dithiomaleimide

The reaction of a non-fluorescent this compound with a thiol leads to the formation of a highly fluorescent dithiomaleimide. This "turn-on" mechanism is the basis for their use as fluorescent probes.

The Reactivity of Dibromomaleimide Towards Cysteine Residues: A Technical Guide for Researchers

An in-depth exploration of the chemistry, applications, and methodologies for utilizing dibromomaleimide in the site-specific modification of cysteine residues.

This technical guide provides a comprehensive overview of the reactivity of this compound (DBM) towards cysteine residues, a cornerstone of modern bioconjugation strategies. Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles of the DBM-cysteine reaction, offering detailed experimental protocols, quantitative data, and a thorough examination of its applications, particularly in the construction of homogeneous antibody-drug conjugates (ADCs).

Core Principles of this compound Reactivity

This compound is a bifunctional reagent that exhibits high reactivity and selectivity towards the thiol groups of cysteine residues.[1][2] This reactivity is central to its utility in protein modification and bioconjugation. The reaction proceeds via a rapid sequential nucleophilic substitution of the two bromine atoms by two thiol groups, resulting in the formation of a stable, rebridged dithiomaleimide adduct.[1][3] This unique "disulfide bridging" capability allows for the site-specific labeling of proteins, particularly antibodies, where interchain disulfide bonds can be selectively reduced to generate pairs of reactive cysteine residues.[2][4]

A key feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide conjugate under mildly basic conditions to form a stable maleamic acid.[3][5] This "locking" mechanism is crucial as it prevents the retro-Michael reactions often observed with conventional maleimide-thiol conjugates, thereby enhancing the in vivo stability of the resulting bioconjugate.[1][3] The entire process, from conjugation to hydrolysis, can be accomplished in a relatively short timeframe, often just over an hour.[5]

The reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as lysines.[6] This selectivity is a significant advantage in achieving site-specific modifications and producing homogeneous bioconjugates.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound-cysteine reaction, providing a basis for experimental design and comparison with other bioconjugation technologies.

| Parameter | Value/Range | Notes |

| Reaction Time (Conjugation) | < 20 minutes to a few hours | The reaction is generally rapid.[7][8] |

| Reaction Time (Hydrolysis) | ~1 hour | Can be accelerated with electron-withdrawing groups on the linker.[5] |

| Optimal pH | 8.0 - 8.5 | Mildly basic conditions facilitate both conjugation and subsequent hydrolysis.[3][9] |

| Stoichiometry (DBM:Disulfide) | Typically 8 molar equivalents of DBM per antibody | This ratio is often used for conjugating to the four interchain disulfides of an IgG1 antibody.[3] |

| Drug-to-Antibody Ratio (DAR) | Predominantly 4 | DBM-mediated interchain cross-linking yields highly homogeneous ADCs with a DAR of 4.[4] |

| Property | This compound Conjugates | Conventional Maleimide Conjugates |

| Linkage Stability | High, especially after hydrolysis to dithiomaleamic acid.[1][3] | Prone to retro-Michael reactions and thiol exchange, leading to premature drug release.[4] |

| Homogeneity | High, leading to well-defined products (e.g., DAR 4 ADCs).[4][5] | Heterogeneous mixtures with varying DARs and conjugation sites.[4] |

| Reversibility | The initial thioether bonds can be cleaved under reducing conditions with an excess of thiol.[7][10][11] | Generally considered stable, though some retro-Michael reaction can occur.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for cysteine modification.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines the steps for the reduction of antibody interchain disulfide bonds followed by conjugation with a this compound-linker-payload.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound-linker-payload solution in an organic solvent (e.g., DMF or DMSO)

-

Buffer for conjugation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 2.0 mg/mL) in the conjugation buffer.

-

Disulfide Bond Reduction: Add a molar excess of TCEP to the antibody solution. The exact amount and incubation time will need to be optimized for the specific antibody but a common starting point is a 2-4 fold molar excess per disulfide bond. Incubate at 37°C for 1-2 hours.

-

Conjugation: Add the this compound-linker-payload solution to the reduced antibody solution. A typical molar excess is 8 equivalents of the DBM reagent per antibody.[3] The reaction is often carried out at 0°C to control the reaction rate and minimize side reactions.[8]

-

Reaction Monitoring: Monitor the progress of the conjugation reaction using techniques such as LC-MS or SDS-PAGE.[3]

-

Hydrolysis: After the conjugation is complete, the resulting dithiomaleimide can be hydrolyzed to the stable dithiomaleamic acid by incubating at a mildly basic pH (e.g., pH 8.5).[3][5]

-

Quenching: Quench any unreacted this compound by adding a thiol-containing reagent like N-acetylcysteine.

-

Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.

Reversible Protein Modification and Cleavage

This protocol demonstrates the reversible nature of the this compound linkage.

Materials:

-

Cysteine-containing protein

-

This compound reagent

-

Cleavage reagent (e.g., a large excess of a thiol like 2-mercaptoethanol or a phosphine like TCEP)

-

Analysis equipment (e.g., LC-MS)

Procedure:

-

Protein Modification: React the cysteine-containing protein with the this compound reagent as described in the previous protocol.

-

Purification: Purify the modified protein to remove excess this compound.

-

Cleavage: Treat the purified, modified protein with a large excess of a cleavage reagent (e.g., 100 equivalents of TCEP or a high concentration of 2-mercaptoethanol).[6][8]

-

Analysis: Analyze the reaction mixture by LC-MS to confirm the regeneration of the unmodified protein.[6][8]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound reactivity.

Caption: Reaction mechanism of this compound with a reduced disulfide bond.

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Caption: Stability comparison of this compound and conventional maleimide conjugates.

Conclusion

This compound has emerged as a powerful tool for the site-specific modification of cysteine residues, offering significant advantages over traditional maleimide-based approaches. Its ability to efficiently bridge disulfide bonds, coupled with the formation of highly stable final conjugates after hydrolysis, makes it an ideal platform for the development of next-generation biotherapeutics, particularly homogeneous and stable antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively implement this technology in their own work.

References

- 1. New Bifunctional Chelators Incorporating this compound Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimisation of the this compound (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]

Electrophilicity of the dibromomaleimide core

An In-depth Technical Guide to the Electrophilicity and Application of the Dibromomaleimide Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (DBM) core is a highly electrophilic scaffold that has emerged as a powerful tool in chemical biology and drug development. Its unique reactivity profile, particularly towards thiol groups, has made it a leading platform for the site-specific modification of proteins and the construction of advanced bioconjugates.[1] This guide provides a comprehensive overview of the electrophilic nature of the DBM core, its application in creating stable and homogeneous antibody-drug conjugates (ADCs), and detailed protocols for its synthesis and use.